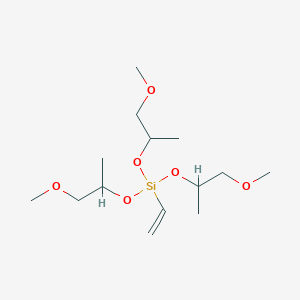
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is a synthetic organic compound that belongs to the class of dibenzo thiepins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo fluorination, followed by cyclization and piperazine substitution. Common reagents include fluorinating agents, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The process may include purification steps like recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Used in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,11-Dihydrodibenzo(b,f)thiepin
- 10-(4-Methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
- 6-Fluoro-10,11-dihydrodibenzo(b,f)thiepin
Uniqueness
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is unique due to the presence of the fluorine atom and the 4-methylpiperazino group, which may confer specific pharmacological properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
73129-34-7 |
|---|---|
Molekularformel |
C19H21FN2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(1-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H21FN2S/c1-21-9-11-22(12-10-21)17-13-14-5-2-3-8-18(14)23-19-15(17)6-4-7-16(19)20/h2-8,17H,9-13H2,1H3 |
InChI-Schlüssel |
XPIWEYABFZJECI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




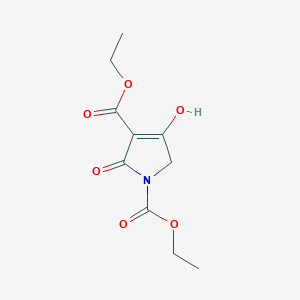


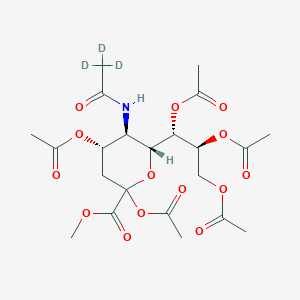
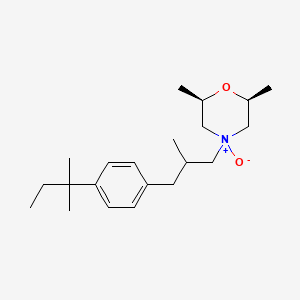
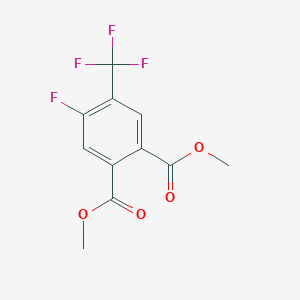
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)



